molecular formula C16H13BrO2 B12008957 [3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone CAS No. 19513-91-8

[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone

Cat. No.: B12008957
CAS No.: 19513-91-8
M. Wt: 317.18 g/mol
InChI Key: PNXBIYWYSDILPG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone: is an organic compound characterized by the presence of a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. One common method is the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The bromomethyl group in the compound is reactive and can undergo nucleophilic substitution reactions. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various organic compounds.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and bromomethyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities

Industry: In the industrial sector, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is utilized in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The epoxide ring can undergo ring-opening reactions, further contributing to its reactivity and potential biological effects.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
  • 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
  • 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone

Comparison: Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a balanced choice for various synthetic applications. The hydroxymethyl analog, on the other hand, is less reactive but more stable, offering different advantages in specific contexts.

Properties

CAS No.

19513-91-8

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2

InChI Key

PNXBIYWYSDILPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3

Origin of Product

United States

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